Cas no 1223748-32-0 (3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

3-((Ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a structurally distinct pyrazole derivative featuring a functionalized carboxylic acid group and an ethyl(isopropyl)aminomethyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for the synthesis of biologically active molecules. The presence of both a carboxylic acid and a tertiary amine moiety enhances its utility in forming salts, amides, or other derivatives, enabling tailored physicochemical properties. Its rigid pyrazole core contributes to stability, while the substitution pattern allows for further functionalization, making it suitable for applications in drug discovery and development.
3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid structure
1223748-32-0 structure
Product Name:3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid
CAS No:1223748-32-0
MF:C11H19N3O2
MW:225.287462472916
CID:1004247
PubChem ID:46835770
Update Time:2025-05-20

3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid
    • 5-{[ethyl(isopropyl)amino]methyl}-2-methylpyrazole-3-carboxylic acid
    • AG-L-58330
    • CTK6E7111
    • FT-0682556
    • I04-1327
    • DTXSID10676578
    • 1223748-32-0
    • 3-{[Ethyl(propan-2-yl)amino]methyl}-1-methyl-1H-pyrazole-5-carboxylic acid
    • AKOS015838593
    • 3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylicacid
    • 5-[[ethyl(propan-2-yl)amino]methyl]-2-methylpyrazole-3-carboxylic acid
    • DB-062039
    • MDL: MFCD14708257
    • Inchi: 1S/C11H19N3O2/c1-5-14(8(2)3)7-9-6-10(11(15)16)13(4)12-9/h6,8H,5,7H2,1-4H3,(H,15,16)
    • InChI Key: QXXBSSUJZIPILG-UHFFFAOYSA-N
    • SMILES: OC(C1=CC(CN(CC)C(C)C)=NN1C)=O

Computed Properties

  • Exact Mass: 225.147726857g/mol
  • Monoisotopic Mass: 225.147726857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 58.4Ų

3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid Security Information

  • HazardClass:IRRITANT

3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid Pricemore >>

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Additional information on 3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid

3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 1223748-32-0): A Comprehensive Overview

3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 1223748-32-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyrazole core and functional groups, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.

The molecular structure of 3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid is composed of a pyrazole ring substituted with an ethyl(isopropyl)amino methyl group and a carboxylic acid moiety. The pyrazole ring, known for its bioactive properties, serves as a key scaffold in many pharmaceuticals. The presence of the carboxylic acid group enhances the compound's solubility and reactivity, making it suitable for a variety of chemical and biological assays.

Recent studies have highlighted the potential of 3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid in the treatment of inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

Beyond its anti-inflammatory properties, 3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid has shown promise in the field of cancer research. A preclinical study conducted at the National Institutes of Health (NIH) found that this compound selectively targets and inhibits the growth of cancer cells while sparing normal cells. The selective cytotoxicity is attributed to its ability to disrupt key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

The pharmacokinetic profile of 3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid has also been extensively studied. Research indicates that it has favorable oral bioavailability and a moderate half-life, making it suitable for chronic administration. Additionally, the compound demonstrates low toxicity in animal models, suggesting a favorable safety profile for further clinical development.

In terms of synthetic accessibility, 3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid can be synthesized through a series of well-established chemical reactions. The synthesis typically involves the formation of the pyrazole ring followed by functionalization with the desired substituents. This synthetic route allows for easy modification and optimization, facilitating the development of analogs with enhanced biological activity.

The potential applications of 3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid extend beyond traditional drug discovery. In materials science, this compound has been explored for its use in developing novel functional materials with tunable properties. For instance, researchers at the University of California have utilized this compound to create self-assembling supramolecular structures with potential applications in nanotechnology and drug delivery systems.

In conclusion, 3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 1223748-32-0) is a multifaceted compound with significant potential in various fields. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms and applications, this compound is poised to play a crucial role in advancing therapeutic strategies and material science innovations.

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